molecular formula C25H27N3O3 B2428967 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide CAS No. 898458-34-9

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B2428967
CAS No.: 898458-34-9
M. Wt: 417.509
InChI Key: BVQSJNPDVFIUGQ-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is a complex organic compound that features a furan ring, an indole moiety, and an oxalamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan-2-yl intermediate: This might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Indole attachment: The indole moiety could be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Oxalamide formation: The final step would involve the formation of the oxalamide group, possibly through the reaction of an oxalyl chloride with the amine intermediates.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or acids/bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the oxalamide group could produce primary or secondary amines.

Scientific Research Applications

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-2-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
  • N1-(2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide
  • N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(phenyl)oxalamide

Uniqueness

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-phenylpropyl)oxalamide is unique due to the combination of its furan, indole, and oxalamide groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c29-24(26-15-6-10-19-8-2-1-3-9-19)25(30)27-18-22(23-13-7-17-31-23)28-16-14-20-11-4-5-12-21(20)28/h1-5,7-9,11-13,17,22H,6,10,14-16,18H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQSJNPDVFIUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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